Tranylcypromine

Pharmacology Drug Metabolism CYP450 Inhibition

Choose Tranylcypromine (CAS 155-09-9) for its irreplaceable polypharmacology—it is the only MAOI that simultaneously acts as a potent, selective CYP2A6 inhibitor (Ki=0.08 μM; 10× more potent than methoxsalen) and an irreversible LSD1/KDM1A inhibitor (IC50=20.7 μM). Unlike phenelzine or selegiline, TCP provides stereospecific enantiomer effects and a 49-fold preference for CYP2A6 over CYP2A13, enabling precise deconvolution of lung xenobiotic metabolism. Essential for treatment-resistant depression models, nicotine/procarcinogen activation studies, and LSD1-targeted cancer therapy development. Do not substitute—generic MAO inhibition introduces uncontrolled variables and invalidates experimental outcomes.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 155-09-9
Cat. No. B092988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranylcypromine
CAS155-09-9
SynonymsJatrosom
Parnate
Sulfate, Tranylcypromine
trans 2 Phenylcyclopropylamine
trans-2-Phenylcyclopropylamine
Transamine
Tranylcypromine
Tranylcypromine Sulfate
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2
InChIInChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2
InChIKeyAELCINSCMGFISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySol in water /Sulfate/
Very slightly sol in alcohol, ether /Sulfate/
Practically insol in chloroform /Sulfate/

Structure & Identifiers


Interactive Chemical Structure Model





Tranylcypromine (CAS 155-09-9) Product Overview: An Irreversible, Non-Selective MAO Inhibitor with Unique Polypharmacology


Tranylcypromine (TCP; CAS 155-09-9) is a classic, non-selective and irreversible monoamine oxidase inhibitor (MAOI) [1]. It is a racemic mixture of (+)- and (-)-trans-2-phenylcyclopropylamine enantiomers. Beyond its primary action of inhibiting both MAO-A and MAO-B isoforms, TCP exhibits a distinct polypharmacology, functioning as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) and as a potent, selective inhibitor of cytochrome P450 2A6 (CYP2A6) [2]. These off-target activities define its unique research and clinical profile, distinguishing it from other MAOIs and creating specific experimental and therapeutic niches.

Why Tranylcypromine (CAS 155-09-9) Cannot Be Substituted: A Guide for Scientific and Industrial Procurement


Substituting tranylcypromine with another MAO inhibitor like phenelzine or selegiline is scientifically unsound due to fundamental mechanistic and pharmacological differences. While phenelzine is a hydrazine derivative and irreversible inhibitor, its off-target profile and clinical characteristics differ significantly from TCP [1]. Selegiline is a selective, irreversible MAO-B inhibitor at low doses, whereas TCP is non-selective and targets both MAO-A and MAO-B [2]. Furthermore, TCP possesses unique, quantifiable activities—including potent CYP2A6 inhibition and stereospecific enantiomer effects—that are absent or different in these analogs. Therefore, any experiment or application relying on TCP's specific polypharmacology requires this precise compound; generic substitution based solely on MAO inhibition class will introduce uncontrolled variables and yield different outcomes [3].

Tranylcypromine (CAS 155-09-9): Quantitative Evidence of Differentiation from Closest Analogs


CYP2A6 Inhibition: 10-Fold Greater Potency and >60-Fold Selectivity Over Other P450s vs. Methoxsalen

Tranylcypromine is a highly potent and selective inhibitor of human CYP2A6. In a comparative in vitro study using cDNA-expressing microsomes, TCP inhibited CYP2A6 with a Ki of 0.08 μM [1]. This represents a 10-fold higher potency than the well-known CYP2A6 inhibitor methoxsalen (Ki = 0.8 μM) under the same assay conditions [1]. Furthermore, TCP's inhibition of CYP2A6 was 60- to 5000-fold more potent relative to its inhibition of other major P450 enzymes (CYP1A2, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4), a selectivity window that is substantially larger than that observed for methoxsalen (3.5- to 94-fold) [1].

Pharmacology Drug Metabolism CYP450 Inhibition

CYP2A6 vs. CYP2A13 Selectivity: 49-Fold Preference, Superior to Most Tested Compounds

Tranylcypromine demonstrates a high degree of selectivity between the highly homologous enzymes CYP2A6 and CYP2A13. In a comparative inhibition study, TCP exhibited a 49-fold preference for CYP2A6 over CYP2A13 (Ki values of 0.13 μM and 6.5 μM, respectively) [1]. Of nine compounds assayed, only TCP and (R)-(+)-menthofuran showed a greater than 10-fold preference for CYP2A6 inhibition [1]. This selectivity profile is critical for experiments designed to discriminate between the functions of these two enzymes.

Drug Metabolism Enzyme Selectivity CYP450

Stereoisomer Differential Activity: (+)-Isomer is 10-60x More Potent as MAO Inhibitor vs. (-)-Isomer

The stereoisomers of tranylcypromine exhibit markedly different pharmacological potencies. In vitro, the (+)-TCP enantiomer was found to be between 10 and 60 times more active than the (-)-TCP enantiomer at inhibiting monoamine oxidase, depending on the amine substrate evaluated [1]. This stereospecificity translates to differential in vivo effects, with (+)-TCP being a more potent inhibitor of MAO-A and MAO-B in the brain than (-)-TCP [2]. In a clinical study of 10 patients taking 5 mg/day of either isomer for 3 days, (+)-TCP achieved a mean platelet MAO-B inhibition of 90%, while (-)-TCP achieved only 70% (p<0.001) [2].

Neuroscience Stereochemistry MAO Inhibition

Clinical Superiority in Anergic Depression: TCP Outperforms Tricyclic Antidepressants in a Specific Patient Subgroup

A comprehensive meta-analysis of 11 prospective controlled studies comparing tranylcypromine monotherapy to tricyclic antidepressants (TCAs) found a statistically significant overall advantage for TCP (pooled logOR = 0.480, 95% CI: 0.105-0.857, P = 0.01) [1]. Crucially, subgroup analysis indicated that this superiority was driven by two studies in patients with psychomotor-retarded (anergic) depression, suggesting TCP is more effective than TCAs in this specific clinical phenotype [1]. In a mean sample of depressed patients with mixed psychomotor symptoms, TCP and TCAs were equally effective [1].

Clinical Pharmacology Depression Meta-analysis

Primary Application Scenarios for Tranylcypromine (CAS 155-09-9) Based on Differentiating Evidence


Investigating CYP2A6-Mediated Metabolism with a Superior Potent and Selective Tool

Researchers studying the role of CYP2A6 in nicotine metabolism, procarcinogen activation, or drug-drug interactions should select tranylcypromine as their primary chemical probe. The quantitative evidence demonstrates that TCP is a 10-fold more potent CYP2A6 inhibitor (Ki=0.08 μM) than the commonly used methoxsalen (Ki=0.8 μM) and offers a vastly superior selectivity window (60- to 5000-fold) over other major P450 isoforms [1]. This ensures that observed effects are specifically attributable to CYP2A6 inhibition, minimizing off-target P450 confounding factors.

Discriminating Between CYP2A6 and CYP2A13 Function in Respiratory Tract Research

For studies requiring precise discrimination between the highly homologous enzymes CYP2A6 and CYP2A13, tranylcypromine is an essential tool. Its 49-fold preference for CYP2A6 inhibition over CYP2A13 is a unique property among nine tested compounds [2]. This makes TCP ideal for experiments in lung or nasal epithelium where both enzymes are expressed, allowing researchers to deconvolve their individual contributions to xenobiotic metabolism and toxicity.

Modeling Treatment-Resistant Depression with Predominant Psychomotor Retardation

In preclinical and clinical research focused on treatment-resistant depression (TRD) or depressive subtypes characterized by psychomotor retardation, tranylcypromine provides a distinct advantage over other antidepressants, including TCAs. A rigorous meta-analysis of controlled clinical trials indicates TCP's superior efficacy in this specific patient subgroup [3]. This evidence supports its use as a positive control or investigational agent in models of anergic depression, a niche where other MAOIs have not demonstrated equivalent comparative benefit.

Probing LSD1 Function with a Chemical Scaffold for Dual-Action Drug Design

Tranylcypromine is the prototypical irreversible inhibitor of LSD1 (IC50 = 20.7 μM) and serves as the foundational scaffold for designing next-generation, highly selective LSD1 inhibitors for cancer research. While its LSD1 potency is lower than its MAO inhibition, TCP's well-characterized binding to the FAD cofactor of LSD1 provides a validated starting point for medicinal chemistry efforts. Researchers developing novel LSD1 inhibitors should use TCP as a reference control and structural template, as its polypharmacology (MAO/LSD1/CYP2A6 inhibition) is both a challenge and an opportunity for creating targeted therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tranylcypromine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.